![molecular formula C22H24N4O3 B2887200 4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide CAS No. 2097931-03-6](/img/structure/B2887200.png)
4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide” is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Applications De Recherche Scientifique
Anticancer Research
This compound’s structure hints at potential applications in anticancer research. Compounds with similar structural motifs have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation . For example, dihydropyrimidinones (DHPMs), which are structurally related, have been studied for their role as kinesin-5 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The presence of a pyrazole ring in the compound’s structure is indicative of possible antimicrobial properties. Pyrazole derivatives have been synthesized and evaluated for their efficacy against various microbial strains, showing promise as leads for new antimicrobial agents .
Antileishmanial and Antimalarial Evaluation
In parasitology, the compound could be valuable in the study of antileishmanial and antimalarial activities. Molecular simulation studies of similar compounds have shown fitting patterns in the active sites of target enzymes, suggesting potential effectiveness in combating these parasites .
Biochemical Enzyme Inhibition
Biochemically, the compound may serve as an inhibitor for specific enzymes. The structural features, such as the methoxy group and the dihydropyridine ring, are often seen in molecules that interact with enzymes, potentially disrupting their normal function, which can be a pathway for studying disease mechanisms or developing therapeutic agents .
Organic Synthesis and Chemical Research
In the field of organic chemistry, such a compound could be used as a building block for the synthesis of more complex molecules. The Biginelli reaction, for instance, is a multi-component chemical reaction that creates highly functionalized heterocycles, which are valuable in medicinal chemistry and drug design .
Pharmacological Effect Studies
Finally, the compound could be used in pharmacological studies to explore its effects on biological systems. The structural diversity of compounds like this allows for the exploration of a wide range of pharmacological activities, including the development of drugs with anticancer properties .
Orientations Futures
Pyrazole derivatives have attracted the attention of many researchers due to their diverse pharmacological activities . They are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, the future directions in the research of “4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and pharmacological properties.
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. Similar compounds, such as pyrazoline derivatives, have been shown to interact with a variety of targets, including acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
They can increase the concentration of malondialdehyde (MDA), a biomarker for oxidative injury, in cells .
Pharmacokinetics
Similar compounds are known to be highly soluble, suggesting good bioavailability .
Result of Action
Similar compounds have been shown to cause dramatic behavioral changes and body movement impairment in organisms due to their impact on ache activity .
Propriétés
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-(4-pyrazol-1-ylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-20-14-21(27)25(17-6-3-2-4-7-17)15-19(20)22(28)24-16-8-10-18(11-9-16)26-13-5-12-23-26/h2-7,12-16,18H,8-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPNSOJSRHKSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NC2CCC(CC2)N3C=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

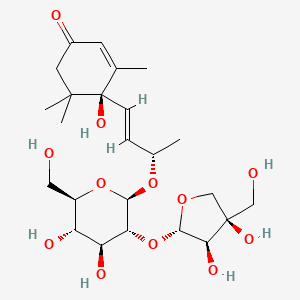
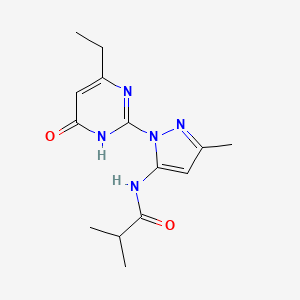
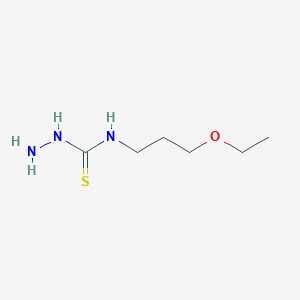

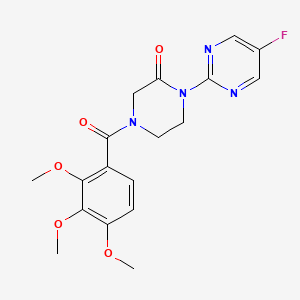

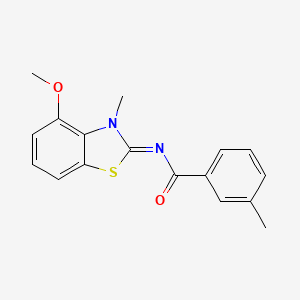
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2887131.png)
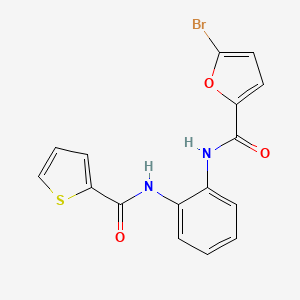

![2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B2887136.png)
![methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate](/img/structure/B2887137.png)
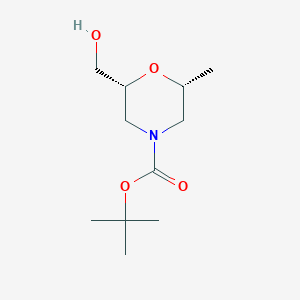
![2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2887140.png)